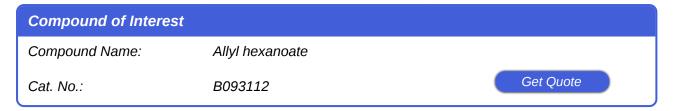


An In-depth Technical Guide to Allyl Hexanoate: Identifiers, Properties, and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl hexanoate (CAS No. 123-68-2) is an organic ester recognized for its characteristic fruity, pineapple-like aroma.[1] This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical Identifiers and Physicochemical Properties

Allyl hexanoate is also known by several synonyms, including allyl caproate and prop-2-enyl hexanoate.[2][3] A summary of its key identifiers and physicochemical properties is presented in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties of Allyl Hexanoate



Identifier/Property	Value	Reference(s)
CAS Number	123-68-2	[4]
IUPAC Name	Prop-2-en-1-yl hexanoate	[2]
Synonyms	Allyl caproate, Allyl n-caproate, 2-Propenyl hexanoate	[2][5]
Molecular Formula	C9H16O2	[5]
Molecular Weight	156.22 g/mol	[5]
InChI	InChI=1S/C9H16O2/c1-3-5-6-7-9(10)11-8-4-2/h4H,2-3,5-8H2,1H3	[6]
InChIKey	RCSBILYQLVXLJG- UHFFFAOYSA-N	[6]
SMILES	CCCCC(=O)OCC=C	[6]
Appearance	Colorless to pale yellow liquid	[5]
Odor	Fruity, pineapple-like	[1]
Boiling Point	185-188 °C (at 760 mmHg); 75-76 °C (at 15 mmHg)	[5][6]
Density	0.887 g/mL at 25 °C	[5]
Refractive Index	n20/D 1.422 - 1.426	[5]
Solubility	Insoluble in water; soluble in ethanol and other organic solvents.[7]	

Experimental Protocols Synthesis of Allyl Hexanoate via Fischer Esterification

Allyl hexanoate is commonly synthesized via the Fischer esterification of hexanoic acid with allyl alcohol, using an acid catalyst.[8][9] Both homogeneous (sulfuric acid) and heterogeneous (solid acid) catalysts can be employed.



This method involves the direct esterification of hexanoic acid and allyl alcohol using concentrated sulfuric acid as the catalyst.

Materials:

- Hexanoic acid
- Allyl alcohol
- Concentrated sulfuric acid (H₂SO₄)
- 15% Sodium carbonate (Na₂CO₃) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Toluene (optional, for azeotropic removal of water)
- Boiling chips

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), add hexanoic acid and a molar excess of allyl alcohol (e.g., 1.2 to 2 equivalents).
- Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of hexanoic acid) and a few boiling chips.
- If using an azeotropic removal of water, fill the Dean-Stark trap with toluene.
- Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap or will remain in the reaction mixture if not using an azeotrope.
- Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the amount of water collected. The reaction is typically complete within 2-4 hours.



- Once the reaction is complete, cool the mixture to room temperature.
- Carefully transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water, 15% sodium carbonate solution (to neutralize the acid catalyst), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Purify the crude **allyl hexanoate** by fractional distillation under reduced pressure.

This method utilizes a solid acid catalyst, such as sulfated zirconia or sulfated titania (TiO₂/SO₄²⁻), which can be easily recovered and reused.

Materials:

- Hexanoic acid (0.2 mol, 23.2 g)
- Allyl alcohol (0.4 mol, 23.2 g)
- Solid superacid catalyst (e.g., TiO₂/SO₄²⁻, 3.0 g)
- Hydroquinone (0.1 g, as a polymerization inhibitor)
- Toluene (30 mL)
- Cuprous chloride (0.1 g, as a polymerization inhibitor during distillation)

Procedure:

- In a 150 mL flask equipped with a reflux condenser and a Dean-Stark trap, combine hexanoic acid, allyl alcohol, the solid acid catalyst, hydroquinone, and toluene.
- Heat the mixture to reflux for approximately 1.5 hours. The water generated is removed azeotropically with toluene and collected in the Dean-Stark trap.



- After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.
 The catalyst can be dried and reused.
- To the filtrate, add cuprous chloride to inhibit polymerization during distillation.
- Purify the product by fractional distillation.

Purification by Fractional Distillation

The crude **allyl hexanoate** obtained from the synthesis is purified by fractional distillation to remove unreacted starting materials and byproducts.

Procedure:

- Set up a fractional distillation apparatus.
- Transfer the crude allyl hexanoate to the distillation flask.
- Apply a vacuum and slowly heat the flask.
- Collect the fraction that distills at the boiling point of **allyl hexanoate** at the applied pressure (e.g., 75-76 °C at 15 mmHg).[6]

Analytical Characterization

GC-MS is a powerful technique for assessing the purity of **allyl hexanoate** and confirming its identity.

General Procedure:

- Sample Preparation: Dilute a small amount of the purified **allyl hexanoate** in a suitable solvent, such as dichloromethane or ethyl acetate.
- GC Conditions (Example):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250 °C



- Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions (Example):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Identification: The identity of allyl hexanoate is confirmed by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST).

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of **allyl hexanoate**.

Sample Preparation:

- Dissolve approximately 10-20 mg of the purified liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.
- Cap the NMR tube.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

- Allyl group: ~5.9 ppm (m, 1H, -CH=), ~5.3 ppm (m, 2H, =CH₂), ~4.6 ppm (d, 2H, -OCH₂-)
- Hexanoate chain: ~2.3 ppm (t, 2H, -C(=O)CH₂-), ~1.6 ppm (m, 2H), ~1.3 ppm (m, 4H), ~0.9 ppm (t, 3H, -CH₃)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

- Carbonyl group: ~173 ppm
- Allyl group: ~132 ppm (-CH=), ~118 ppm (=CH₂), ~65 ppm (-OCH₂-)



Hexanoate chain: ~34 ppm, ~31 ppm, ~24 ppm, ~22 ppm, ~14 ppm

IR spectroscopy is used to identify the functional groups present in **allyl hexanoate**.

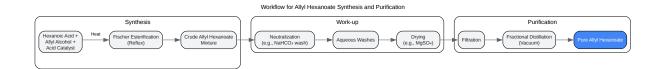
Sample Preparation:

• A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

Expected IR Absorptions:

- C=O stretch (ester): ~1740 cm⁻¹
- C-O stretch (ester): ~1170 cm⁻¹
- C=C stretch (alkene): ~1645 cm-1
- =C-H stretch (alkene): ~3080 cm⁻¹
- C-H stretch (alkane): ~2850-2960 cm⁻¹

Visualizations

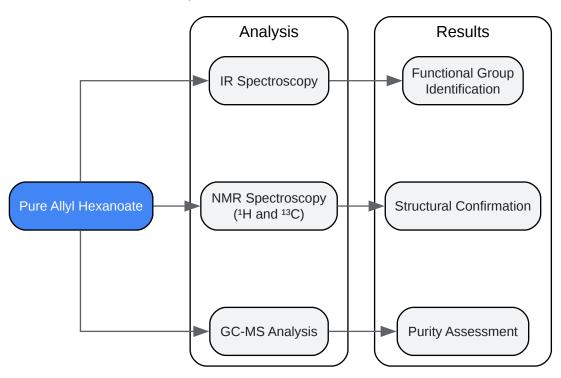


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Caption: Synthesis and purification workflow for **Allyl Hexanoate**.



Analytical Characterization Workflow



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Caption: Analytical workflow for **Allyl Hexanoate** characterization.

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